molecular formula C15H14N2O3S B1445494 贝利诺斯他酰胺 CAS No. 1485081-57-9

贝利诺斯他酰胺

货号 B1445494
CAS 编号: 1485081-57-9
分子量: 302.4 g/mol
InChI 键: LUVPQDAKKRMIOY-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Belinostat amide is a novel amide compound with a unique structure and a wide range of applications in scientific research and drug development. Belinostat amide has been found to have a variety of biochemical and physiological effects on cells, and is being studied for its potential therapeutic applications.

科学研究应用

代谢产物表征和药代动力学

  • 体外代谢物谱分析:贝利诺斯他酰胺被确定为贝利诺斯他的还原代谢物。这种谱分析对于预测贝利诺斯他在人体内的代谢、帮助确定药物的安全性和有效性,以及了解其排泄机制是至关重要的(Grover et al., 2022)

  • 组蛋白去乙酰化抑制:包括贝利诺斯他酰胺在内的贝利诺斯他类似物被设计为组蛋白去乙酰化酶(HDAC)抑制剂,显示出体外HDAC抑制活性。这对于抗肿瘤疗法非常重要,一些化合物表现出强大的抗增殖活性(Zhang et al., 2019)

  • 人体血浆药代动力学研究:已开发了一种用于定量测定人体血浆中贝利诺斯他及其代谢物,包括贝利诺斯他酰胺的LC-MS/MS测定方法。这种测定对于评估贝利诺斯他在临床研究中的药代动力学和代谢至关重要(Kiesel et al., 2012)

  • 前体药物形式的增强生物利用度:ZL277的代谢和药代动力学,作为贝利诺斯他的前体药物,包括贝利诺斯他酰胺在内的其他代谢物。这项研究为开发具有改进药理特性的HDAC抑制剂提供了见解(Zhang et al., 2019)

临床应用和抗肿瘤活性

  • 在临床前模型中的抗肿瘤活性:贝利诺斯他在临床前研究中展示了对各种肿瘤模型的广泛抗肿瘤活性。其耐受性和与其他抗癌药物的联合潜力值得注意,为进一步的临床试验奠定了基础(Gimsing, 2009)

  • 治疗外周T细胞淋巴瘤:贝利诺斯他在治疗复发性或难治性外周T细胞淋巴瘤(PTCL)中显示出疗效,突显了其在靶向癌症治疗中的临床意义(Poole, 2014)

  • 胸腺上皮肿瘤的联合治疗:在胸腺上皮肿瘤中将贝利诺斯他与顺铂、阿霉素和环磷酰胺联合应用的研究显示出有希望的活性和可行性。在这种联合治疗中观察到的免疫调节效应值得进一步探索(Thomas et al., 2014)

细胞和分子影响

  • 对胶质母细胞瘤细胞系的影响:贝利诺斯他对胶质母细胞瘤细胞的影响包括诱导凋亡和调节关键基因和蛋白质的表达。这表明其作为抗胶质母细胞瘤药物的潜力(Kusaczuk et al., 2016)

  • 结肠癌细胞中的蛋白质组学分析:对使用贝利诺斯他处理的HCT116结肠癌细胞进行蛋白质组学分析显示出与致癌途径相关的多个蛋白质表达的变化,为了解该药物的抗肿瘤作用机制提供了见解(Beck et al., 2010)

属性

IUPAC Name

(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVPQDAKKRMIOY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belinostat amide

CAS RN

1485081-57-9
Record name Belinostat amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BELINOSTAT AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40EYG848GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat amide
Reactant of Route 2
Reactant of Route 2
Belinostat amide
Reactant of Route 3
Reactant of Route 3
Belinostat amide
Reactant of Route 4
Belinostat amide
Reactant of Route 5
Reactant of Route 5
Belinostat amide
Reactant of Route 6
Reactant of Route 6
Belinostat amide

Citations

For This Compound
33
Citations
PW Finn, E Loza, E Carstensen - Successful drug discovery, 2016 - Wiley Online Library
… identified in nonclinical studies (belinostat glucuronide (M18), belinostat amide (M21), 3-ASBA (M24)… and CYP2C9 responsible for formation of belinostat amide, and belinostat acid. The …
Number of citations: 10 onlinelibrary.wiley.com
PS Suresh, VC Devaraj, NR Srinivas… - Biomedical …, 2017 - Wiley Online Library
Histone deacetylase inhibitors (HDAC inhibitors) are used to treat malignancies such as cutaneous T cell lymphoma and peripheral T cell lymphoma. Only four drugs are approved by …
P Grover, L Mehta, T Naved, S Kumar… - Indian Journal of …, 2022 - ijper.org
… Results: Two Phase-I metabolites were formed which include a belinostat amide (reductive metabolite) and belinostat acid (deaminated belinostat). We then elucidated the structures of …
Number of citations: 6 www.ijper.org
C Zhang, S Guo, Q Zhong, Q Zhang, A Hossain… - Pharmaceuticals, 2019 - mdpi.com
… , mediated primarily by UGT1A1, and the predominant site of belinostat glucuronidation was found at the hydroxyl position, while other minor metabolites are belinostat amide, belinostat …
Number of citations: 9 www.mdpi.com
BF Kiesel, RA Parise, J Tjornelund, MK Christensen… - Cancer Research, 2012 - AACR
… and validated an LC-MS/MS assay for the sensitive, accurate, and precise quantitation of belinostat and its metabolites belinostat-glucuronide, methylated-belinostat, belinostat amide, 3…
Number of citations: 1 aacrjournals.org
E Calvo, V Boni, LG Canamaque, G Reddy… - Cancer Research, 2015 - AACR
… Belinostat amide was the most abundant metabolite in feces, accounting for 6% of the total administered radioactivity. …
Number of citations: 0 aacrjournals.org
H Bailey, JP McPherson, EB Bailey, TL Werner… - Cancer chemotherapy …, 2016 - Springer
… Belinostat amide was rapidly detected in plasma approximately 15 min post-infusion and … h; the mean fraction of the dose excreted as belinostat amide in urine was 0.0929 %. Belinostat …
Number of citations: 14 link.springer.com
N Agarwal, JP McPherson, H Bailey, S Gupta… - Cancer chemotherapy …, 2016 - Springer
… , CYP2C9, and CYP3A4 into belinostat acid and belinostat amide [28]. The mechanism by which … Belinostat, belinostat glucuronide, belinostat amide, and methyl belinostat inhibit the …
Number of citations: 14 link.springer.com
L Wang, BC Goh, TW Lwin, H Lee, SL Chan… - Journal of Clinical …, 2010 - ascopubs.org
… of belinostat metabolism; 2 alternate biotransformation pathways involved methylation to methylated belinostat and reduction of hydroxamic group to its corresponding belinostat amide. …
Number of citations: 7 ascopubs.org
P Campbell, CM Thomas - Journal of Oncology Pharmacy …, 2017 - journals.sagepub.com
… CYP2A6, CYP2C9, and CYP3A4 enzymes forming belinostat amide and belinostat acid. It is … Major human metabolites (methyl belinostat, belinostat amide, belinostat glucuronide, and 3…
Number of citations: 62 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。